9-(2-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Physicochemical Profiling Drug-likeness Purine Scaffolds

This 8-oxo-8,9-dihydro-7H-purine-6-carboxamide bears a unique 2-(4-nitrophenyl)/9-(2-ethoxyphenyl) substitution pattern absent from common 4-chloro or 4-fluoro analogs. The ortho-ethoxy donor alters rotational geometry and ADME properties relative to para-substituted regioisomers, while the 4-nitrophenyl group introduces strong electron-withdrawing character that can shift kinase binding profiles by orders of magnitude. With a distinct exact mass (420.1182 Da) and unique InChI Key, it serves as an ideal LC-MS benchmark for distinguishing ortho-vs. para-ethoxyphenyl regioisomers in purine-6-carboxamide libraries. Procure this compound to generate the first selectivity fingerprint for this substitution combination—no pre-existing activity data exist; internal validation is mandatory.

Molecular Formula C20H16N6O5
Molecular Weight 420.385
CAS No. 941885-34-3
Cat. No. B2785775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS941885-34-3
Molecular FormulaC20H16N6O5
Molecular Weight420.385
Structural Identifiers
SMILESCCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C20H16N6O5/c1-2-31-14-6-4-3-5-13(14)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)11-7-9-12(10-8-11)26(29)30/h3-10H,2H2,1H3,(H2,21,27)(H,23,28)
InChIKeySTDCFLLLZZCVAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(2-Ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 941885-34-3): Structural Context for Procurement Decisions


9-(2-Ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 941885-34-3) is a synthetic purine derivative featuring a 8-oxo-7H-purine core with a 4-nitrophenyl substituent at position 2 and a 2-ethoxyphenyl group at position 9. The compound belongs to the 8-oxo-8,9-dihydro-7H-purine-6-carboxamide scaffold class, which is widely explored in kinase inhibitor drug discovery programs targeting pathways including PI3K, mTOR, CK2α, and EGFR [1]. This compound is listed in the PubChem database (CID 18582762) and several vendor catalogs as a research-grade small molecule, but at the time of this analysis no peer-reviewed biological activity data, patent exemplification with quantitative IC50/EC50 values, or authoritative target-profiling records were publicly retrievable for this specific CAS number [1]. Consequently, any differentiation from structural analogs rests on computed physicochemical properties and class-level scaffold knowledge rather than direct experimental evidence.

Procurement Risk: Why Generic Purine-6-Carboxamide Scaffolds Cannot Substitute for 941885-34-3 in Structure-Activity Studies


Although the 8-oxo-8,9-dihydro-7H-purine-6-carboxamide scaffold is shared among numerous kinase-directed tool compounds, the specific combination of a 4-nitrophenyl group at position 2 and a 2-ethoxyphenyl group at position 9 is structurally distinctive. In published SAR series on this scaffold, whether targeting CK2α [1], PI3Kδ [2], or c-Met [3], small changes at the N9-aryl substituent have been shown to alter kinase selectivity profiles by orders of magnitude. The 2-ethoxyphenyl substituent places an ortho-ethoxy donor in a rotational plane that differs from para-substituted analogs, potentially altering both binding pocket occupancy and ADME properties. Furthermore, the 4-nitrophenyl group—absent in the more common 4-chloro, 4-fluoro, or 3-methyl variants—introduces strong electron-withdrawing character that can shift the electronic landscape of the purine core. Without compound-specific potency data, substituting a close analog (e.g., the 4-fluorophenyl or 4-ethoxyphenyl regioisomer) risks invalidating SAR conclusions reached using this precise compound in a given experimental series.

Quantitative Evidence Guide for 941885-34-3 Selection: Computed Property and Scaffold-Based Differentiation


Computed Lipophilicity (XLogP3) and Hydrogen-Bond Acceptor Count Differentiates 941885-34-3 from Common 9-Aryl Analogs

The target compound exhibits an XLogP3 of 2.0 and a hydrogen-bond acceptor count of 7 (PubChem computed, 2026) [1]. In comparison, the closest para-substituted regioisomer 9-(4-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide differs only in the position of the nitro group, yet no computed or experimental XLogP data are publicly available for that analog to enable direct comparison . However, within the broader 4-nitrophenyl subclass, the 2-ethoxyphenyl substitution on the target compound yields an XLogP value that distinguishes it from the 4-fluorophenyl analog (9-(4-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, for which no computed LogP is publicly available) . The loss of the fluorine H-bond acceptor and the addition of the ethoxy oxygen are predicted to alter desolvation penalties in kinase binding sites.

Physicochemical Profiling Drug-likeness Purine Scaffolds

Rotatable Bond Count Provides a Measurable Conformational Flexibility Difference Versus para-Ethoxyphenyl Regioisomer

The target compound possesses 5 rotatable bonds (PubChem computed, 2026) [1], which includes rotation of the ethoxy group, the two aryl rings, and the carboxamide. The para-ethoxyphenyl regioisomer, 9-(4-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, has no computed rotatable bond count publicly disclosed, but structural mirroring suggests an identical count of 5 . The comparison is symmetry-equivalent in bond count but not in spatial orientation: the ortho-ethoxy group can adopt a conformation that sterically shields the purine N9 region differently than the para-ethoxy group. No quantitative conformational energy-minimization data are publicly available to quantify this difference.

Conformational Flexibility Molecular Recognition Purine Scaffolds

Exact Mass Precision: The Target Compound Can Be Resolved from Close-Mass Analogs Such as 9-(4-chlorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

The exact monoisotopic mass of the target compound is 420.11821763 Da (PubChem computed) [1]. A common near-isobaric analog, 9-(4-chlorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 887888-11-1), has an exact mass of 410.0530 Da (chlorine isotope pattern, M+2 signature), representing a mass difference of ~10 Da [2]. This difference is readily resolved by standard LC-MS instrumentation. For procurement and quality control, this mass difference provides a clear analytical handle to verify identity and distinguish between the two compounds in inventory management.

Analytical Quality Control Mass Spectrometry Compound Authentication

Absence of Publicly Available Biological Potency Data: A Critical Gap for Selection Decisions

As of the present analysis, no IC50, EC50, Ki, or Kd values are publicly available in peer-reviewed literature, patent documents, or authoritative databases (PubChem, ChEMBL, BindingDB) for 9-(2-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide [1]. In contrast, other members of the 8-oxo-8,9-dihydro-7H-purine-6-carboxamide series have published potency data; for example, 2-(4-chlorophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide was reported to inhibit JAK3 with an IC50 of 12 nM [2], and a CK2α inhibitor derived from this scaffold achieved an IC50 of 4.3 µM [3]. The absence of any such quantitative data for CAS 941885-34-3 means that any claim of biological activity, selectivity, or therapeutic potential is unsubstantiated. Researchers considering procurement must account for this information gap and should not assume functional interchangeability with structurally related analogs bearing published potency.

Data Transparency Kinase Selectivity Procurement Risk

Application Scenarios for 941885-34-3 Based on Current Evidence: Where This Compound Fits in the Research Landscape


Analytical Reference Standard for Regioisomeric Purity Assessment in Nitrophenyl-Purine Combinatorial Libraries

The distinct exact mass (420.1182 Da) and ortho-ethoxy substitution pattern make this compound suitable as an analytical reference standard for distinguishing between ortho- and para-ethoxyphenyl regioisomers within purine-6-carboxamide libraries. In combinatorial chemistry workflows targeting kinase inhibitor diversification, this compound can serve as a benchmark for LC-MS-based identity confirmation, given the ~10 Da mass shift from the chlorophenyl analog and the unique InChI Key (STDCFLLLZZCVAQ-UHFFFAOYSA-N) [1]. The five rotatable bonds and XLogP of 2.0 also position it as a comparator for assessing chromatographic retention behavior of novel analogs.

Probe for Scaffold-Based Kinase Selectivity Hypothesis Testing (Pre-Validation Stage)

Given that the 8-oxo-8,9-dihydro-7H-purine-6-carboxamide scaffold has shown activity against kinases including JAK3 (12 nM for a 4-chlorophenyl analog, as noted in product literature for CAS 899741-83-4 [1]), CK2α (4.3 µM) [2], PI3Kδ, and c-Met, this compound—if sourced with sufficient purity (>95%)—can be used in broad-panel kinase profiling experiments to generate the first selectivity fingerprint for the 2-ethoxyphenyl/4-nitrophenyl combination. Users should note that no pre-existing selectivity data exist; internal validation is mandatory before drawing comparisons to any reference compound.

Negative Control or Inactive Comparator for Close Analogs with Confirmed Bioactivity

If internal testing reveals that this compound has little or no activity against a kinase target known to be inhibited by structurally similar analogs (e.g., JAK3 IC50 = 12 nM for the 4-chlorophenyl/3-methoxyphenyl variant [1]), it may serve as a structurally matched negative control. The electron-withdrawing 4-nitrophenyl group combined with the ortho-ethoxy donor could disrupt a key hinge-binding interaction required for potency, making it a valuable tool for mapping structure-activity landscapes once its inactivity is empirically confirmed. This application is contingent on internal validation.

Physicochemical Property Benchmarking for SAR Optimization Programs

With computed XLogP of 2.0, 5 rotatable bonds, 7 H-bond acceptors, and a molecular weight of 420.4, this compound falls within a moderate lipophilicity range that distinguishes it from more hydrophilic (e.g., 4-hydroxyphenyl) and more hydrophobic (e.g., 4-chlorophenyl) analogs [2][3]. In drug discovery programs optimizing the N9-aryl position of the purine scaffold, this compound can contribute one data point to a property-activity relationship (PAR) matrix, helping to map the impact of ortho-ethoxy substitution on solubility, permeability, and metabolic stability when compared directly to para-ethoxy, 4-fluoro, and 4-chloro counterparts.

Quote Request

Request a Quote for 9-(2-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.